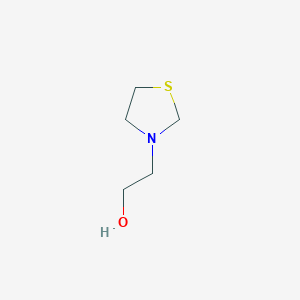![molecular formula C19H39NO3 B12911342 [4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol CAS No. 94381-17-6](/img/structure/B12911342.png)
[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Tetradecyloxazolidine-4,4-diyl)dimethanol is a unique diol compound characterized by the presence of a tetradecyl group and an oxazolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tetradecyloxazolidine-4,4-diyl)dimethanol typically involves the reaction of oxazolidine derivatives with long-chain alkyl halides under specific conditions. One common method includes the use of a Schiff base reaction, where the oxazolidine derivative is reacted with an aldehyde or ketone in the presence of a catalyst . The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol, to achieve high yields.
Industrial Production Methods
Industrial production of (3-Tetradecyloxazolidine-4,4-diyl)dimethanol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
(3-Tetradecyloxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, amine derivatives from reduction, and various substituted derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
(3-Tetradecyloxazolidine-4,4-diyl)dimethanol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (3-Tetradecyloxazolidine-4,4-diyl)dimethanol involves its ability to form stable complexes with metal ions, which is crucial for its applications as a chelating agent and fluorescent probe. The oxazolidine ring plays a significant role in the coordination of metal ions, while the tetradecyl group provides hydrophobic interactions that enhance the compound’s stability and solubility .
Comparación Con Compuestos Similares
Similar Compounds
(2-(Pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol: Another oxazolidine derivative used as a fluorescent probe.
1,2,4-Oxadiazoles: Compounds with similar heterocyclic structures used in various chemical and biological applications.
Uniqueness
(3-Tetradecyloxazolidine-4,4-diyl)dimethanol is unique due to its combination of a long hydrophobic alkyl chain and an oxazolidine ring, which provides distinct properties such as enhanced solubility, stability, and the ability to form stable metal complexes .
Propiedades
Número CAS |
94381-17-6 |
|---|---|
Fórmula molecular |
C19H39NO3 |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-18-23-17-19(20,15-21)16-22/h21-22H,2-18H2,1H3 |
Clave InChI |
QEBUHZKDGLLSFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCN1COCC1(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12911261.png)



![Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-](/img/structure/B12911294.png)


![5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one](/img/structure/B12911315.png)


![5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one](/img/structure/B12911334.png)
![6-Amino-5-[(E)-ethylideneamino]-2-(methylsulfanyl)pyrimidin-4(1H)-one](/img/structure/B12911335.png)
![1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide](/img/structure/B12911341.png)

